4-(2-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazolo[4,3-b]pyridazine moiety: This is achieved through a series of condensation reactions, often involving hydrazine derivatives and other nitrogen-containing reagents.
Bromination and methylation: The final steps involve the selective bromination of the phenyl ring and methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(2-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and anticancer agent
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
Triazolo[4,3-b]pyridazine: Studied for its potential as a kinase inhibitor.
Uniqueness
4-(2-BROMOPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical properties and a broad spectrum of biological activities
Properties
Molecular Formula |
C18H14BrN7O |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-(2-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14BrN7O/c1-10-17-12(11-4-2-3-5-13(11)19)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,12H,8H2,1H3,(H,21,27) |
InChI Key |
RWUUQKMRUMXLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3Br)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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